molecular formula C24H20ClF3N8 B10922408 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10922408
M. Wt: 512.9 g/mol
InChI Key: YZUFTGRQOLRSJY-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole under basic conditions to form an intermediate, which is then reacted with trifluoromethylpyrimidine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 2-[3,5-dimethylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-dimethylpyrazol-1-yl]-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-dimethylpyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Comparison: Compared to its analogs, 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of multiple pyrazole rings and the trifluoromethyl group. These structural features enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20ClF3N8

Molecular Weight

512.9 g/mol

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H20ClF3N8/c1-13-17(11-29-34(13)3)20-9-21(18-12-30-35(4)14(18)2)36(33-20)23-31-19(10-22(32-23)24(26,27)28)15-5-7-16(25)8-6-15/h5-12H,1-4H3

InChI Key

YZUFTGRQOLRSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C5=C(N(N=C5)C)C

Origin of Product

United States

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